Tiagabine is a synthetic derivative of nipecotic acid, classified as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor [, ]. In scientific research, it serves as a valuable tool to investigate GABAergic neurotransmission and its role in various physiological and pathological processes [].
While a detailed molecular structure analysis is not provided in the provided abstracts, tiagabine is described as a nipecotic acid derivative. Its chemical name is (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl] nipecotic acid hydrochloride [, ]. Studies utilizing molecular dynamic simulations have investigated the stereoselectivity of tiagabine binding to hGAT1, highlighting the importance of the R-conformation of the protonated -NH group and the equatorial configuration of the -COOH group for optimal interaction and inhibitory effects on the transporter [].
Tiagabine exerts its effects by selectively inhibiting the GABA transporter 1 (GAT1), the primary transporter responsible for removing GABA from the synaptic cleft [, , , ]. By blocking GAT1, tiagabine increases the concentration and duration of action of GABA in the synapse, thereby enhancing GABAergic neurotransmission [, , , ].
Tiagabine is rapidly absorbed following oral administration, demonstrating a bioavailability of 90% []. It exhibits high plasma protein binding (96%) and undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP3A, yielding inactive metabolites []. Approximately 25% of tiagabine is excreted in urine and 63% in feces as metabolites, with only 2% excreted unchanged in urine []. The plasma elimination half-life of tiagabine is dose-independent and ranges from 4.5 to 8.1 hours in healthy volunteers and 3.8 to 4.9 hours in patients receiving hepatic enzyme-inducing antiepileptic drugs [].
CAS No.: 59468-07-4
CAS No.: 2624-63-7
CAS No.:
CAS No.:
CAS No.: 956094-42-1